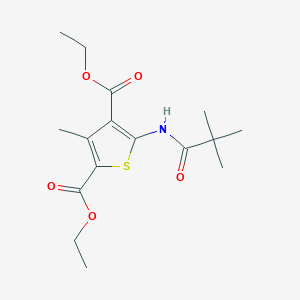

2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

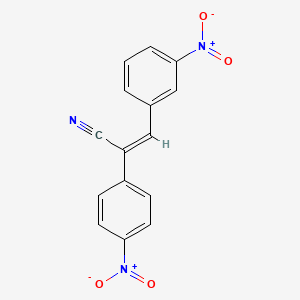

2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its complex structure, which includes multiple functional groups such as esters, amides, and alkyl substituents.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Diethyl-2,4-5-(2,2-Dimethylpropanamido)-3-methylthiophen-2,4-dicarboxylat umfasst in der Regel mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Thiophenrings: Der Thiophenring kann durch die Paal-Knorr-Synthese hergestellt werden, bei der es sich um die Cyclisierung von 1,4-Diketonen mit Schwefelquellen handelt.

Einführung von Estergruppen: Esterifizierungsreaktionen werden verwendet, um die Diethylestergruppen an den Positionen 2 und 4 des Thiophenrings einzuführen.

Amidierung: Die Amidgruppe wird durch Reaktion des Esters mit 2,2-Dimethylpropanamid unter geeigneten Bedingungen eingeführt, beispielsweise unter Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiophenring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf die Ester- oder Amidgruppen abzielen und diese in Alkohole bzw. Amine umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitroverbindungen können unter sauren Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole und Amine.

Substitution: Halogenierte oder nitrosubstituierte Thiophene.

Wissenschaftliche Forschungsanwendungen

Diethyl-2,4-5-(2,2-Dimethylpropanamido)-3-methylthiophen-2,4-dicarboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebswirkungen.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere als Gerüst für die Entwicklung neuer Therapeutika.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter oder Polymere eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Diethyl-2,4-5-(2,2-Dimethylpropanamido)-3-methylthiophen-2,4-dicarboxylat hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht vielfältige Wechselwirkungen, darunter Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und kovalente Modifikationen.

Wirkmechanismus

The mechanism of action of 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diethyl-2,4-5-(2,2-Dimethylpropanamido)-3-methylthiophen-2,4-dicarboxylat: Einzigartig aufgrund seiner spezifischen Kombination funktioneller Gruppen.

Thiophen-2,4-dicarboxylat: Fehlt das Amid und zusätzliche Alkylgruppen, was zu unterschiedlichen chemischen Eigenschaften führt.

Diethylthiophen: Fehlen die Ester- und Amidgruppen, was zu unterschiedlicher Reaktivität und Anwendungen führt.

Einzigartigkeit

Die Einzigartigkeit von Diethyl-2,4-5-(2,2-Dimethylpropanamido)-3-methylthiophen-2,4-dicarboxylat liegt in seiner Kombination aus Ester-, Amid- und Alkylgruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen.

Eigenschaften

Molekularformel |

C16H23NO5S |

|---|---|

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

diethyl 5-(2,2-dimethylpropanoylamino)-3-methylthiophene-2,4-dicarboxylate |

InChI |

InChI=1S/C16H23NO5S/c1-7-21-13(18)10-9(3)11(14(19)22-8-2)23-12(10)17-15(20)16(4,5)6/h7-8H2,1-6H3,(H,17,20) |

InChI-Schlüssel |

FETOMBLRQHKUQS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11695839.png)

![3-{5-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11695852.png)

![N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline](/img/structure/B11695856.png)

![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11695870.png)

![(2E,5Z)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11695876.png)

![2-[4-(3-{[2-(4-Chlorophenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11695880.png)

![N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11695890.png)

![1-(4-Methylphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B11695894.png)

![Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11695905.png)

![(2Z)-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11695907.png)